molecular formula C8H6N4O2 B12356289 4-(3-Aminophenyl)-3H-1,2,4-triazole-3,5(4H)-dione

4-(3-Aminophenyl)-3H-1,2,4-triazole-3,5(4H)-dione

Cat. No.: B12356289
M. Wt: 190.16 g/mol
InChI Key: WXOLRUOEZQCVGW-UHFFFAOYSA-N
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Description

4-(3-Aminophenyl)-3H-1,2,4-triazole-3,5(4H)-dione is a heterocyclic compound that features a triazole ring fused with an aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminophenyl)-3H-1,2,4-triazole-3,5(4H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminobenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the desired triazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminophenyl)-3H-1,2,4-triazole-3,5(4H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring into different reduced forms.

    Substitution: The aminophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4-(3-Aminophenyl)-3H-1,2,4-triazole-3,5(4H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Aminophenyl)-3H-1,2,4-triazole-3,5(4H)-dione involves its interaction with specific molecular targets and pathways. The triazole ring can interact with metal ions and enzymes, leading to inhibition or activation of various biochemical processes. The aminophenyl group enhances the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol: This compound has a similar triazole ring but with a thiol group instead of an aminophenyl group.

    1,3,5-Tris(4-aminophenyl)benzene: This compound features multiple aminophenyl groups attached to a benzene ring.

Uniqueness

4-(3-Aminophenyl)-3H-1,2,4-triazole-3,5(4H)-dione is unique due to its specific combination of a triazole ring and an aminophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H6N4O2

Molecular Weight

190.16 g/mol

IUPAC Name

4-(3-aminophenyl)-1,2,4-triazole-3,5-dione

InChI

InChI=1S/C8H6N4O2/c9-5-2-1-3-6(4-5)12-7(13)10-11-8(12)14/h1-4H,9H2

InChI Key

WXOLRUOEZQCVGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)N=NC2=O)N

Origin of Product

United States

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